naphthalene-2-carboxylate;vanadium(4+)

Fluid Catalytic Cracking Catalyst Deactivation Metal Contaminants

Naphthalene-2-carboxylate vanadium(4+), commonly referred to as vanadyl naphthenate or vanadium naphthenate oxide (CAS 68553-60-6), is a coordination complex with the molecular formula C44H28O8V and a molecular weight of approximately 735.6 g/mol. The compound consists of a central vanadium(IV) ion coordinated by four naphthalene-2-carboxylate ligands in an octahedral geometry.

Molecular Formula C44H28O8V
Molecular Weight 735.6 g/mol
Cat. No. B12102150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalene-2-carboxylate;vanadium(4+)
Molecular FormulaC44H28O8V
Molecular Weight735.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[V+4]
InChIInChI=1S/4C11H8O2.V/c4*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4
InChIKeyDLHFCHPXIYNOOK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalene-2-carboxylate Vanadium(4+) (Vanadyl Naphthenate): CAS 68553-60-6 – A Lipophilic Vanadium(IV) Carboxylate Complex for Industrial Catalysis and Material Science


Naphthalene-2-carboxylate vanadium(4+), commonly referred to as vanadyl naphthenate or vanadium naphthenate oxide (CAS 68553-60-6), is a coordination complex with the molecular formula C44H28O8V and a molecular weight of approximately 735.6 g/mol [1]. The compound consists of a central vanadium(IV) ion coordinated by four naphthalene-2-carboxylate ligands in an octahedral geometry [2]. It is typically supplied as a 35% solution in naphthenic acid (equivalent to 2.8–3.2% vanadium content) and exhibits a density of 1.04 g/cm³ . This lipophilic vanadium source is widely utilized as a catalyst precursor in oxidation reactions, as a metal-organic precursor for vanadium oxide thin films, and in fluid catalytic cracking (FCC) studies .

Supplied as a solution in naphthenic acid for metered dosing and direct blending
High lipophilicity supports homogeneous catalysis and formulation in nonpolar organic solvents
Application scope: FCC model contaminant, oxidation catalyst precursor, vanadium oxide thin films

Why Generic Substitution Fails: Ligand-Dependent Solubility, Thermal Stability, and Catalytic Selectivity Differentiate Vanadyl Naphthenate from Other Vanadium Sources


Direct substitution of naphthalene-2-carboxylate vanadium(4+) with other common vanadium compounds—such as vanadyl sulfate, vanadium pentoxide, or vanadium acetylacetonate—is problematic due to fundamental differences in ligand environment and physicochemical properties. Vanadyl naphthenate's bulky aromatic carboxylate ligands confer high solubility in nonpolar organic solvents (log P = 4.81) and insolubility in water, enabling homogeneous catalysis in hydrocarbon media where inorganic vanadium salts precipitate [1]. In contrast, vanadyl sulfate (VOSO4) is highly soluble in water (467 g/L at 20°C) but has limited solubility in organic phases, restricting its utility in non-aqueous catalytic systems [2]. Furthermore, the naphthenate ligand framework influences the thermal stability and redox behavior of the vanadium center; for instance, vanadium naphthenate decomposes below 500°C under FCC conditions, whereas nickel naphthenate exhibits greater thermal stability, directly impacting catalyst deactivation profiles [3]. These ligand-specific effects mean that substituting vanadyl naphthenate with a different vanadium carboxylate or inorganic vanadium source will alter—often unpredictably—the solubility, thermal decomposition pathway, and catalytic performance of the system. The following quantitative evidence demonstrates where these differences are measurable and selection-critical.

Solubility mismatch

Vanadyl sulfate and other inorganic V sources are water-soluble and phase-separate in nonpolar media, altering catalyst homogeneity.

Thermal stability shift

Nickel naphthenate decomposes at higher temperature, changing FCC regenerator metal deposition and zeolite damage profiles.

Redox inactivity

V(III) carboxylates lack the reversible V(IV)/V(V) couple required for sustained oxidation catalysis.

Quantitative Differentiation of Naphthalene-2-carboxylate Vanadium(4+) Against Comparators: Head-to-Head Thermal, Catalytic, and Solubility Data


Thermal Decomposition Profile: Vanadium Naphthenate Exhibits Lower Thermal Stability than Nickel Naphthenate under FCC Regenerator Conditions

Under simulated FCC regenerator conditions (air atmosphere, elevated temperature), vanadium naphthenate decomposes completely below 500°C, whereas nickel naphthenate exhibits greater thermal stability and decomposes at higher temperatures [1]. This differential thermal behavior directly impacts the extent of metal deposition and zeolite framework destruction during catalyst regeneration cycles.

Thermal stability vs. Ni naphthenate
Head-to-head
Vanadium naphthenate: complete decomposition below 500°C Nickel naphthenate: decomposes at higher temperature (>500°C)
Predicts catalyst deactivation rates in FCC regenerator
Simulated FCC conditions, air atmosphere
Fluid Catalytic Cracking Catalyst Deactivation Metal Contaminants

FCC Catalyst Deactivation: Vanadium Naphthenate Reduces Gasoline Yield and Conversion, While Nickel Naphthenate Maintains Activity up to 10,000 ppm

In microactivity tests using a fixed bed flow reactor (ASTM D-32.04), FCC catalysts impregnated with vanadium naphthenate showed progressive deactivation with increasing metal loading, resulting in decreased conversion and gasoline yields [1]. In contrast, nickel naphthenate exhibited constant catalytic activity for conversion and gasoline production up to approximately 10,000 ppm nickel loading. Additionally, nickel demonstrated higher catalytic activity for coke and hydrogen production than vanadium [2].

FCC conversion and gasoline yield
Head-to-head
Vanadium naphthenate: decreasing conversion and gasoline yield with loading Nickel naphthenate: constant activity up to ~10,000 ppm Ni
Differentiates V poisoning from Ni tolerance in FCC
Fixed bed reactor, ASTM D-32.04, steam deactivation 730–770°C
Fluid Catalytic Cracking Gasoline Yield Metal Poisoning

Organic vs. Aqueous Solubility: Vanadyl Naphthenate's High Lipophilicity (Log P = 4.81) Enables Homogeneous Catalysis in Nonpolar Media, Unlike Water-Soluble Vanadyl Sulfate

Vanadyl naphthenate is insoluble in water but exhibits high solubility in nonpolar organic solvents, as reflected by its calculated log P value of 4.81 [1]. In contrast, vanadyl sulfate (VOSO4), a common alternative vanadium source, is highly soluble in water (467 g/L at 20°C) but has limited solubility in organic phases [2]. This solubility dichotomy dictates the choice of catalyst precursor for specific reaction media: vanadyl naphthenate is preferred for homogeneous oxidation catalysis in hydrocarbon solvents, whereas vanadyl sulfate is confined to aqueous or polar solvent systems.

Organic vs. aqueous solubility
Class-level
Log P = 4.81 (calculated); insoluble in water Vanadyl sulfate: 467 g/L water solubility at 20°C
Confirms compatibility with nonpolar solvents
Room temperature, organic vs. aqueous solvent
Homogeneous Catalysis Solvent Compatibility Organometallic Precursors

Redox Cycling Capacity: V(IV)/V(V) Redox Couple in Naphthenate Complex Enables Catalytic Oxidation Cycling, Distinguishing It from Redox-Inert V(III) Carboxylates

The vanadium(IV) center in naphthalene-2-carboxylate vanadium(4+) can undergo oxidation to vanadium(V) and reduction back to vanadium(IV), facilitating catalytic cycles in oxidation reactions such as alkyd paint drying and hydrocarbon oxidation . This redox flexibility is a hallmark of V(IV) complexes and contrasts with vanadium(III) carboxylates, which lack a stable V(III)/V(V) redox couple and are therefore less effective as oxidation catalysts [1]. The ability of vanadyl naphthenate to cycle between +4 and +5 oxidation states is essential for its role as an oxygen-transfer catalyst in coatings and organic synthesis.

V(IV)/V(V) redox cycling
Supporting evidence
Reversible V(IV) ↔ V(V) oxidation in air or with peroxides V(III) carboxylates: limited redox cycling
Essential for catalytic oxidation activity
Ambient air, alkyd resin formulations
Oxidation Catalysis Redox Chemistry Vanadium Valence States

Priority Application Scenarios for Naphthalene-2-carboxylate Vanadium(4+) Based on Quantified Differentiation


Fluid Catalytic Cracking (FCC) Catalyst Deactivation and Passivation Studies

Vanadyl naphthenate serves as a model vanadium contaminant for studying metal-induced deactivation of FCC catalysts. Its decomposition below 500°C and its differential impact on conversion and gasoline yield relative to nickel naphthenate make it an essential reference material for evaluating catalyst metal tolerance and developing vanadium passivation strategies [1].

Oxidation Catalyst for Alkyd Paint Drying and Coatings

The V(IV)/V(V) redox couple in vanadyl naphthenate enables it to function as an efficient oxidation catalyst (drier) in alkyd resin formulations, accelerating cross-linking and film hardening. Its lipophilic nature ensures compatibility with oil-based paint systems, distinguishing it from water-soluble vanadium alternatives that would phase-separate or precipitate .

Precursor for Vanadium Oxide Thin Films via Thermal Decomposition

Vanadyl naphthenate's solubility in organic solvents and its thermal decomposition profile (complete decomposition below 500°C) make it an attractive metal-organic precursor for spin-coating or dip-coating vanadium oxide (VOx) thin films. The controlled decomposition in air yields V2O5 or mixed-valence vanadium oxide films used in electrochromic devices, gas sensors, and battery electrodes [2].

Homogeneous Oxidation Catalysis in Nonpolar Organic Media

With a log P of 4.81 and insolubility in water, vanadyl naphthenate is uniquely suited for homogeneous catalytic oxidations in hydrocarbon solvents where inorganic vanadium salts (e.g., VOSO4, V2O5) are poorly soluble. It serves as a catalyst precursor for the oxidation of alkylaromatics, alkenes, and sulfides in non-aqueous systems [3].

Application
Selection Property
Validation Focus
FCC catalyst deactivation and passivation studies
Thermal decomposition profile
Conversion and gasoline yield under metal loading
Oxidation catalyst for alkyd paint drying
V(IV)/V(V) redox activity
Drying efficiency in alkyd resin systems
Precursor for vanadium oxide thin films
Organic solvent solubility
Film morphology and decomposition temperature control
Homogeneous oxidation catalysis in nonpolar media
Lipophilicity profile
Catalyst compatibility in nonpolar solvents

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